![molecular formula C11H18Cl2N2O B15312812 1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B15312812.png)
1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride typically involves the cyclization of enynes and related reactions. One common method is the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction . This method utilizes easily accessible starting materials and provides high yields under mild conditions.
Industrial Production Methods
Industrial production methods for this compound often involve batchwise, multigram preparations. For example, the preparation of 2-azabicyclo[2.1.1]hexane hydrochloride involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the bicyclic ring system .
Análisis De Reacciones Químicas
Types of Reactions
1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride has a wide range of scientific research applications, including:
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes like proteases, thereby blocking their activity and preventing the progression of diseases . The compound’s unique bicyclic structure allows it to fit into enzyme active sites and disrupt their function.
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure and is used in the synthesis of biologically active molecules.
2-Azabicyclo[2.1.1]hexane: Another bicyclic compound with applications in organic synthesis and medicinal chemistry.
Ficellomycin: A natural product with a 1-azabicyclo[3.1.0]hexane ring structure, known for its antibacterial and antitumor activities.
Uniqueness
1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride is unique due to its dual bicyclic structure, which provides enhanced stability and specificity in its interactions with biological targets. This makes it a valuable compound for drug design and other scientific research applications.
Propiedades
Fórmula molecular |
C11H18Cl2N2O |
|---|---|
Peso molecular |
265.18 g/mol |
Nombre IUPAC |
bis(2-azabicyclo[3.1.0]hexan-1-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C11H16N2O.2ClH/c14-9(10-5-7(10)1-3-12-10)11-6-8(11)2-4-13-11;;/h7-8,12-13H,1-6H2;2*1H |
Clave InChI |
YSNYSFVIPJWHAV-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2(C1C2)C(=O)C34CC3CCN4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


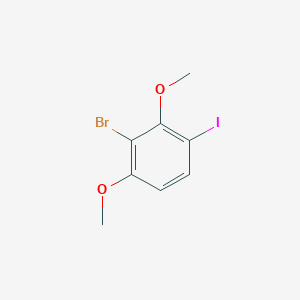
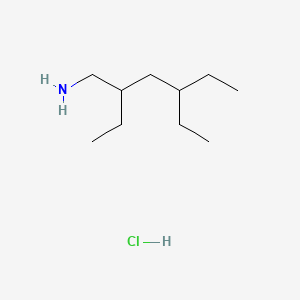
![[(1,3-Dioxaindan-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B15312735.png)
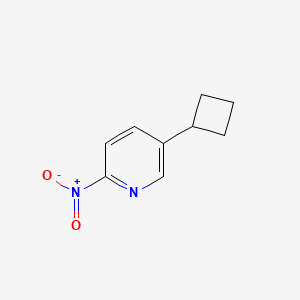
![Methyl[2-(methylsulfanyl)propyl]amine](/img/structure/B15312760.png)

![8-Oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trienedihydrochloride](/img/structure/B15312775.png)
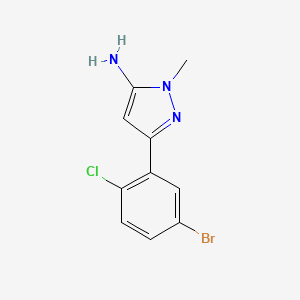

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylicacid](/img/structure/B15312795.png)
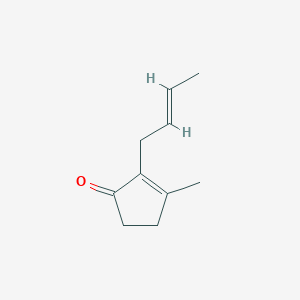
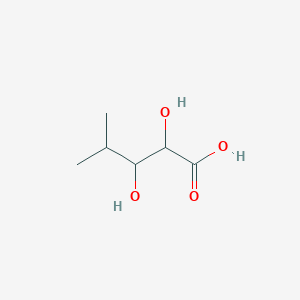
![1-[4-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B15312823.png)
![(1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15312841.png)
